methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFTUAKXYCOKM-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164577-01-9 | |
| Record name | methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylate.
Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.
Substitution: 2-(Alkoxymethyl)cyclopropane-1-carboxylate or 2-(Acetoxymethyl)cyclopropane-1-carboxylate.
Scientific Research Applications
Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate (hereafter referred to as Compound A ) with structurally related cyclopropane derivatives. Key comparison criteria include substituent effects, stereochemistry, synthesis routes, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Structural Features of Analogous Cyclopropane Derivatives
Physicochemical Properties
- Hydrophilicity : Compound A’s hydroxymethyl group increases water solubility compared to aryl-substituted analogs (e.g., p-tolyl or o-tolyl derivatives) . The bis-hydroxymethyl analog (Table 1) exhibits even greater hydrophilicity .
- Steric and Stereochemical Effects : The (1S,2S) configuration in Compound A contrasts with diastereomers like (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid, where stereochemistry and phenyl substitution alter molecular packing and solubility .
- Acid vs. Ester : Carboxylic acid derivatives (e.g., ) have lower logP values than ester analogs, favoring ionic interactions in biological systems .
Biological Activity
Methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring with a hydroxymethyl group and a carboxylate moiety. This unique structure contributes to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 130.15 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes or receptors in biological systems, modulating their activity. The strain in the cyclopropane ring can distort molecular targets, leading to unique biological effects.
- Hydrogen Bonding : The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in specific tumor cell lines, leading to increased cell death compared to conventional chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy Against Staphylococcus aureus
-
Cytotoxicity in Cancer Cell Lines
- In a study involving human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), the compound showed enhanced cytotoxicity compared to standard treatments like bleomycin. The mechanism was linked to its ability to induce apoptosis and inhibit tumor growth through modulation of signaling pathways .
Q & A
Basic: What are the key strategies for synthesizing methyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate with high enantiomeric purity?
Answer:
The synthesis typically employs asymmetric cyclopropanation to achieve the (1S,2S) configuration. Key methods include:
- Chiral auxiliary-guided cyclopropanation : Allylic alcohols or methacrylic acid derivatives are reacted with diazo compounds in the presence of chiral catalysts (e.g., Rh(II) complexes) to enforce stereoselectivity .
- Ring-closing metathesis : Utilized for constructing the strained cyclopropane ring while retaining functional groups like hydroxymethyl .
- Post-synthetic modifications : Protecting the hydroxymethyl group (e.g., silylation) during synthesis prevents unwanted side reactions .
Basic: How is the stereochemistry of the cyclopropane ring confirmed?
Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as seen in studies of analogous cyclopropane derivatives . Complementary methods include:
- NMR spectroscopy : H-H coupling constants (e.g., ) and NOE correlations verify spatial arrangements .
- Optical rotation/polarimetry : Confirms enantiomeric excess when compared to racemic mixtures .
Advanced: How can reaction conditions be optimized to minimize cyclopropane ring-opening during synthesis?
Answer:
- pH control : Avoid strongly acidic/basic conditions (e.g., use buffered solutions at pH 6–8) to prevent acid-catalyzed ring-opening .
- Low-temperature protocols : Reduces thermal stress on the strained cyclopropane ring .
- Protecting groups : Temporary protection of the hydroxymethyl group (e.g., as a TBS ether) stabilizes the intermediate .
Advanced: How can contradictions in reported biological activities of this compound be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize cell-based vs. in vitro receptor-binding assays to compare activity thresholds .
- Purity verification : Use HPLC-MS to rule out diastereomeric impurities that may skew results .
- Structural analogs : Compare with derivatives lacking the hydroxymethyl group to isolate its contribution to activity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : C NMR identifies cyclopropane carbons (δ 15–25 ppm) and ester carbonyls (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₁₀O₃ for the parent compound) .
- IR spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
Advanced: How does computational modeling predict interactions with biological targets like dopamine receptors?
Answer:
- Molecular docking : Software (e.g., AutoDock Vina) models the compound’s fit into receptor binding pockets, highlighting hydrogen bonds between the hydroxymethyl group and residues like Asp113 in D2 receptors .
- MD simulations : Assess stability of ligand-receptor complexes over time, identifying key hydrophobic interactions with the cyclopropane ring .
Basic: What are the stability concerns and recommended storage conditions?
Answer:
- Degradation pathways : Susceptible to ring-opening under strong acids/bases or prolonged UV exposure .
- Storage : Store at -20°C under inert atmosphere (N₂/Ar) in amber vials with desiccants to prevent hydrolysis .
Advanced: How can structural analogs be designed to improve pharmacokinetic properties?
Answer:
- Ester hydrolysis : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and bioavailability .
- Hydroxymethyl modifications : Substitute with fluorinated or sulfonated groups to enhance metabolic stability .
- Cyclopropane bioisosteres : Replace the ring with bicyclo[1.1.1]pentane to retain rigidity while improving solubility .
Basic: What are common impurities encountered during synthesis?
Answer:
- Diastereomers : Result from incomplete stereochemical control; resolved via chiral chromatography .
- Ring-opened byproducts : Detectable via GC-MS as linear alkenes or alcohols .
- Oxidation products : Hydroxymethyl may oxidize to carboxylate if unprotected; monitor via TLC .
Advanced: What challenges arise when scaling up synthesis for preclinical studies?
Answer:
- Exothermic reactions : Use flow chemistry to control heat dissipation during cyclopropanation .
- Stereochemical drift : Optimize catalyst loading (e.g., 2–5 mol% Rh(II)) to maintain enantiomeric excess at scale .
- Cost of chiral catalysts : Switch to recyclable immobilized catalysts (e.g., silica-supported Cu(I)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
